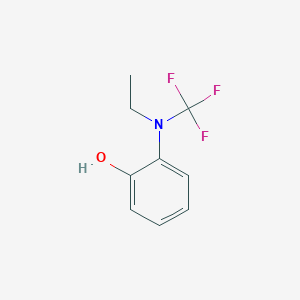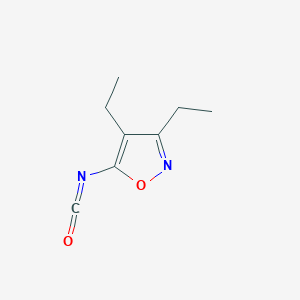
3,4-Diethyl-5-isocyanato-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-5-isocyanato-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing both oxygen and nitrogen atoms. This specific compound is characterized by the presence of diethyl groups at positions 3 and 4, and an isocyanate group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-5-isocyanato-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, leading to the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, resulting in substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles . This method minimizes the formation of by-products and enhances the safety profile of the reaction.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-5-isocyanato-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Cycloaddition: Formation of isoxazoles through cycloaddition reactions involving nitrile oxides and alkynes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv.
Cycloaddition reagents: tert-Butyl nitrite, isoamyl nitrite, CuCl.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and isoxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Diethyl-5-isocyanato-1,2-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Diethyl-5-isocyanato-1,2-oxazole involves its interaction with biological targets through non-covalent interactions. The compound’s isocyanate group can react with nucleophilic sites on enzymes and receptors, leading to the formation of stable adducts. This interaction can modulate the activity of the target proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3.
Isoxazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2.
Oxadiazoles: Compounds with a five-membered ring containing oxygen and two nitrogen atoms.
Uniqueness
3,4-Diethyl-5-isocyanato-1,2-oxazole is unique due to its specific substitution pattern and the presence of an isocyanate group. This structural feature imparts distinct reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
71378-41-1 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3,4-diethyl-5-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-3-6-7(4-2)10-12-8(6)9-5-11/h3-4H2,1-2H3 |
InChI Key |
WQRUUXGOWHUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1CC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



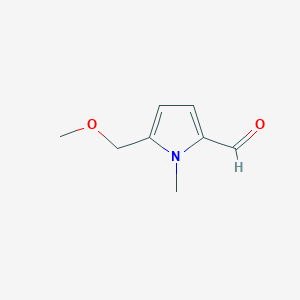
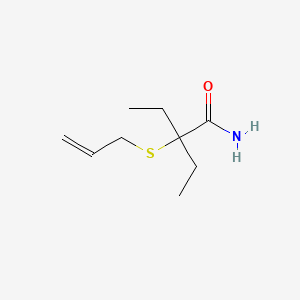

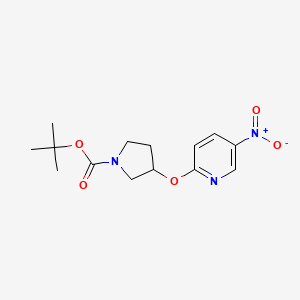
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
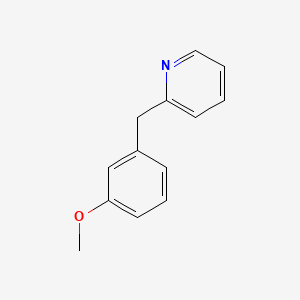
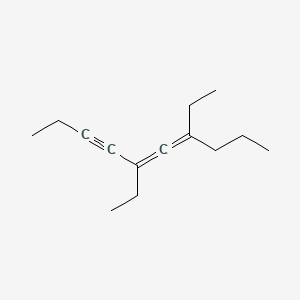
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
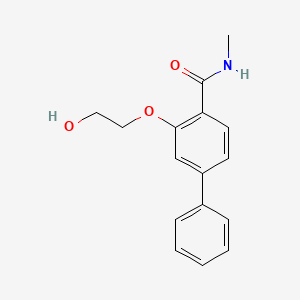
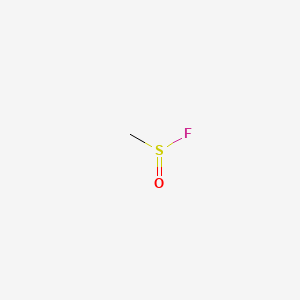

![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
